molecular formula C16H14N4O B8585857 1-[4-(5-Cyanopyridin-2-yl)phenyl]cyclopropanecarbohydrazide

1-[4-(5-Cyanopyridin-2-yl)phenyl]cyclopropanecarbohydrazide

Cat. No. B8585857
M. Wt: 278.31 g/mol
InChI Key: WPHGSBCOOTXFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(5-Cyanopyridin-2-yl)phenyl]cyclopropanecarbohydrazide is a useful research compound. Its molecular formula is C16H14N4O and its molecular weight is 278.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(5-Cyanopyridin-2-yl)phenyl]cyclopropanecarbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(5-Cyanopyridin-2-yl)phenyl]cyclopropanecarbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[4-(5-Cyanopyridin-2-yl)phenyl]cyclopropanecarbohydrazide

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

1-[4-(5-cyanopyridin-2-yl)phenyl]cyclopropane-1-carbohydrazide

InChI

InChI=1S/C16H14N4O/c17-9-11-1-6-14(19-10-11)12-2-4-13(5-3-12)16(7-8-16)15(21)20-18/h1-6,10H,7-8,18H2,(H,20,21)

InChI Key

WPHGSBCOOTXFQI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C3=NC=C(C=C3)C#N)C(=O)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the compound (72.7 g, 192 mmol) obtained in Example 60-2) in 2 N hydrochloric acid-dioxane (728 mL) was stirred at room temperature for 30 min and further at 50° C. for 30 min. The reaction mixture was cooled to room temperature, the solvent was distilled off under reduced pressure, dichloromethane was added to the residue, and the organic layer was washed with saturated sodium hydrogencarbonate and saturated sodium chloride solution in this order and then dried with anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The residue was solidified with a mixed solvent (600 mL) of ethyl acetate and hexane (1:5) and collected by filtration. The obtained solid was dried under reduced pressure to obtain the title compound (51.7 g, 97%) as a white solid.
Name
compound
Quantity
72.7 g
Type
reactant
Reaction Step One
Quantity
728 mL
Type
solvent
Reaction Step One
Yield
97%

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